molecular formula C15H23NO2 B5636363 1-(3,4-dimethoxybenzyl)azepane

1-(3,4-dimethoxybenzyl)azepane

Cat. No.: B5636363
M. Wt: 249.35 g/mol
InChI Key: SBPFXTISSNUGQT-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)azepane is a nitrogen-containing heterocyclic compound with the molecular formula C15H23NO2 It features a seven-membered azepane ring substituted with a 3,4-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzyl)azepane typically involves the cyclization of linear precursors. One common method is the photochemical dearomative ring expansion of nitroarenes, where the nitro group is converted into a singlet nitrene under blue light, followed by hydrogenolysis to form the azepane ring . This process occurs at room temperature and provides a straightforward route to azepane derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications. the general approach involves the use of scalable photochemical reactions and hydrogenolysis, similar to laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azepane ring into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl group, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced azepane derivatives, and various substituted benzyl azepanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)azepane involves its interaction with molecular targets through its nitrogen atom and aromatic ring. The compound can form hydrogen bonds and π-π interactions, influencing its binding affinity and activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Azepine: A seven-membered nitrogen heterocycle with one double bond.

    Azepanone: A ketone derivative of azepane.

    Benzazepine: A fused bicyclic compound containing an azepine ring and a benzene ring.

Uniqueness

1-(3,4-Dimethoxybenzyl)azepane is unique due to the presence of the 3,4-dimethoxybenzyl group, which enhances its solubility and stability. This structural feature distinguishes it from other azepane derivatives and contributes to its specific chemical and biological properties .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-14-8-7-13(11-15(14)18-2)12-16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPFXTISSNUGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194299
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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